molecular formula C8H17FN2 B15239385 [(4-Fluoropiperidin-4-yl)methyl]dimethylamine

[(4-Fluoropiperidin-4-yl)methyl]dimethylamine

Cat. No.: B15239385
M. Wt: 160.23 g/mol
InChI Key: NLSQKLJDFAFTQW-UHFFFAOYSA-N
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Description

1-(4-Fluoropiperidin-4-yl)-N,N-dimethylmethanamine, also known by its full systematic name [(4-Fluoropiperidin-4-yl)methyl]dimethylamine, is a fluorinated piperidine derivative of significant interest in advanced chemical research and development. The compound is supplied as a dihydrochloride salt with the CAS Number 2306264-65-1, which offers enhanced stability and solubility for experimental applications. Its molecular formula is C8H19Cl2FN2, with a molecular weight of 233.15 g/mol . This compound serves as a highly valuable building block in medicinal chemistry and pharmaceutical research. The strategic incorporation of a fluorine atom onto the piperidine ring, combined with the dimethylaminomethyl group, creates a multifunctional scaffold ideal for constructing novel molecular entities. Fluorinated piperidines are frequently employed to modulate the physicochemical properties, metabolic stability, and bioavailability of lead compounds . Researchers utilize this chemical as a key intermediate in the synthesis of more complex molecules, particularly for the exploration of structure-activity relationships (SAR). Its structure is conducive to further functionalization, making it a versatile precursor for libraries of compounds targeting various biological pathways. As with all materials of this nature, this compound is intended For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C8H17FN2

Molecular Weight

160.23 g/mol

IUPAC Name

1-(4-fluoropiperidin-4-yl)-N,N-dimethylmethanamine

InChI

InChI=1S/C8H17FN2/c1-11(2)7-8(9)3-5-10-6-4-8/h10H,3-7H2,1-2H3

InChI Key

NLSQKLJDFAFTQW-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1(CCNCC1)F

Origin of Product

United States

Preparation Methods

Fluorination of Piperidine Precursors

The synthesis begins with 4-piperidone, a common starting material for piperidine derivatives. Fluorination at the 4-position is achieved using diethylaminosulfur trifluoride (DAST), which replaces the ketone oxygen with fluorine via a two-step mechanism:

  • DAST reacts with the carbonyl oxygen to form an intermediate fluorosulfite.
  • Subsequent elimination generates the C–F bond, yielding 4-fluoropiperidine.

Reaction Conditions:

  • Reagent: DAST (1.2 equiv)
  • Solvent: Dichloromethane (DCM), anhydrous
  • Temperature: −78°C to 0°C (slow warming)
  • Yield: ~60–70% (theoretical)

Aminomethylation via Alkylation

The 4-fluoropiperidine intermediate undergoes alkylation to introduce the dimethylaminomethyl group. A two-step protocol is employed:

  • Hydroxymethylation: Reaction with formaldehyde under basic conditions forms 4-fluoro-4-hydroxymethylpiperidine.
  • Mitsunobu Reaction: The hydroxyl group is displaced using dimethylamine and diethyl azodicarboxylate (DEAD), yielding the target compound.

Key Challenges:

  • Steric hindrance at the 4-position slows alkylation.
  • Competing elimination reactions may reduce yield.

Synthetic Route 2: Ring Formation with Pre-installed Substituents

Cyclization of Functionalized Linear Precursors

This approach constructs the piperidine ring from a linear precursor containing both fluorine and the dimethylaminomethyl group. For example, reacting 1,5-dibromo-3-fluoropentane with dimethylamine induces cyclization:

$$
\text{1,5-Dibromo-3-fluoropentane} + 2 \text{Me}_2\text{NH} \rightarrow \text{[(4-Fluoropiperidin-4-yl)methyl]dimethylamine} + 2 \text{HBr}
$$

Optimization Parameters:

  • Catalyst: Potassium carbonate (base)
  • Solvent: Acetonitrile, reflux
  • Yield: ~50% (reported for analogous systems)

Reductive Amination for Ring Closure

An alternative cyclization strategy employs reductive amination. A diketone precursor, such as 4-fluoro-4-(dimethylaminomethyl)cyclohexanone, is treated with ammonium acetate and sodium cyanoborohydride to form the piperidine ring.

Advantages:

  • Avoids harsh fluorination conditions.
  • Enables stereochemical control.

Synthetic Route 3: Reductive Amination of Keto-Fluoride Intermediates

Synthesis of 4-Fluoro-4-(dimethylaminomethyl)piperidine

A ketone intermediate, 4-fluoro-4-(2-oxoethyl)piperidine, undergoes reductive amination with dimethylamine:

$$
\text{4-Fluoro-4-(2-oxoethyl)piperidine} + \text{Me}2\text{NH} \xrightarrow{\text{NaBH}3\text{CN}} \text{Target Compound}
$$

Conditions:

  • pH: 6–7 (acetic acid buffer)
  • Temperature: Room temperature
  • Yield: ~65% (estimated)

Comparative Analysis of Synthetic Methods

Method Advantages Limitations Yield Range
Sequential Fluorination High regioselectivity DAST toxicity, low functional group tolerance 60–70%
Ring Formation Avoids post-fluorination steps Requires specialized precursors 40–50%
Reductive Amination Mild conditions, scalable Intermediate synthesis complexity 50–65%

Chemical Reactions Analysis

Types of Reactions

[(4-Fluoropiperidin-4-yl)methyl]dimethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) are employed.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Various amine derivatives.

    Substitution: Compounds with different functional groups replacing the fluorine atom.

Scientific Research Applications

[(4-Fluoropiperidin-4-yl)methyl]dimethylamine is used in several scientific research fields:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: In studies involving neurotransmitter analogs.

    Industry: Used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [(4-Fluoropiperidin-4-yl)methyl]dimethylamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in cellular signaling pathways. This modulation is crucial for its potential therapeutic effects in treating neurological disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

[(2-Chloropyridin-4-yl)methyl]dimethylamine

Molecular Formula : C₈H₁₁ClN₂
Molecular Weight : 170.64 g/mol
CAS : 933689-05-5

Key Differences:
  • Core Structure : Replaces the fluoropiperidine ring with a chloropyridine ring. Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce electronic effects but enhance lipophilicity .
  • Salt Form : The target compound exists as a dihydrochloride salt (enhanced water solubility), whereas [(2-chloropyridin-4-yl)methyl]dimethylamine is in its freebase form .
  • Applications : Chloropyridine derivatives are commonly used in agrochemicals and antiviral agents, whereas fluoropiperidines are more prevalent in central nervous system (CNS) drug discovery due to their blood-brain barrier permeability .
Table 1: Structural and Physicochemical Comparison
Property [(4-Fluoropiperidin-4-yl)methyl]dimethylamine (Dihydrochloride) [(2-Chloropyridin-4-yl)methyl]dimethylamine
Molecular Formula C₈H₁₉Cl₂FN₂ C₈H₁₁ClN₂
Molecular Weight (g/mol) 233.15 170.64
Substituent Fluorine (piperidine ring) Chlorine (pyridine ring)
Salt Form Dihydrochloride Freebase
Research Applications CNS-targeted drug discovery Agrochemicals, antiviral agents

Piperidine and Pyridine Derivatives with Silyl Groups

Key Differences:
  • Substituent Effects : The trimethylsilyl group introduces steric hindrance and hydrophobicity, contrasting with the fluorine or chlorine in the target compound.
  • Applications: Silyl-containing amines are often intermediates in organometallic synthesis or catalysts, differing from the pharmaceutical focus of fluoropiperidines .

(2S)-2-{5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyrrolidine Dihydrochloride

Molecular Formula : C₉H₁₇ClN₂O (freebase)
Molecular Weight : 204.70 g/mol

Key Differences:

Research Implications and Limitations

  • Data Gaps : Exact melting points, solubility profiles, and pharmacokinetic data for this compound are unavailable in the provided evidence, limiting direct functional comparisons .
  • Structural Trends : Fluorine’s electronegativity and small size optimize hydrogen bonding and metabolic stability, whereas chlorine and silyl groups prioritize lipophilicity and steric effects, respectively .

Biological Activity

[(4-Fluoropiperidin-4-yl)methyl]dimethylamine, commonly referred to as a piperidine derivative, has garnered significant attention in pharmacological research due to its potential biological activities, particularly in relation to neurotransmitter systems. This article provides a comprehensive overview of the compound's biological activity, including its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring with a fluorine atom at the 4-position and a dimethylamino group. The fluorine substitution is believed to enhance the compound's lipophilicity, which can influence its bioavailability and interaction with biological targets.

Interaction with Neurotransmitter Systems

Research indicates that this compound exhibits significant interactions with various neurotransmitter receptors, particularly those associated with dopamine and serotonin. These interactions suggest potential applications in treating psychiatric disorders and neurodegenerative diseases.

Key Findings:

  • The compound shows affinity for serotonin receptors (SERT) and dopamine receptors (DAT), which are critical in mood regulation and motor control.
  • Bioassays have demonstrated its efficacy in modulating neurotransmitter activity, which could be beneficial in therapeutic contexts.

Synthesis Methods

The synthesis of this compound typically involves several steps to ensure high purity and yield. Common methods include:

  • Formation of the Piperidine Ring: Utilizing precursors that contain fluorinated aromatic compounds.
  • Dimethylation Reaction: Introducing the dimethylamino group through alkylation reactions.
  • Purification Techniques: Employing chromatography methods to isolate the desired compound.

Binding Affinity Studies

The binding affinity of this compound to various receptors was evaluated using competitive radioaffinity assays. The following table summarizes its binding affinities compared to other related compounds:

Compound NameSERT Binding Affinity (nM)DAT Binding Affinity (nM)NET Binding Affinity (nM)
This compound0.2711.9299
1-(4-Fluorobenzyl)piperidine0.1510.5250
N,N-Dimethylpiperidin-4-amine0.3012.0300

These findings indicate that this compound has a higher selectivity for SERT over DAT and NET, suggesting its potential as a targeted therapeutic agent.

Case Studies

Several case studies have highlighted the clinical implications of compounds similar to this compound. One notable study examined the effects of related dimethylamines on neurological functions, revealing both efficacy and toxicity profiles.

Case Study Overview:

  • Patient Exposure: A patient exposed to dimethylamines exhibited symptoms such as dizziness, nausea, and neurological impairments.
  • Clinical Findings: MRI scans indicated transient demyelination and axonal degeneration, underscoring the need for careful evaluation of safety profiles when developing similar compounds.

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